molecular formula C11H7FN2O2 B13289101 6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid

6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid

Cat. No.: B13289101
M. Wt: 218.18 g/mol
InChI Key: WOCIHEBPMPGSHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: The replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce pyridine N-oxides, while reduction reactions may yield reduced pyridine derivatives .

Scientific Research Applications

6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of enzymatic activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(6-Fluoropyridin-3-YL)pyridine-3-carboxylic acid include:

  • 2-Fluoropyridine-5-boronic acid
  • 6-Fluoro-3-pyridinylboronic acid
  • 2-Fluoro-5-pyridylboronic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H7FN2O2

Molecular Weight

218.18 g/mol

IUPAC Name

6-(6-fluoropyridin-3-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H7FN2O2/c12-10-4-2-7(5-14-10)9-3-1-8(6-13-9)11(15)16/h1-6H,(H,15,16)

InChI Key

WOCIHEBPMPGSHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=C(C=C2)C(=O)O)F

Origin of Product

United States

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